![molecular formula C13H19N3O3 B3290780 Benzene, [[2-[2-(2-azidoethoxy)ethoxy]ethoxy]methyl]- CAS No. 86770-70-9](/img/structure/B3290780.png)
Benzene, [[2-[2-(2-azidoethoxy)ethoxy]ethoxy]methyl]-
Overview
Description
Benzene, [[2-[2-(2-azidoethoxy)ethoxy]ethoxy]methyl]- is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly known as a linker molecule that can be used to attach other molecules to a surface.
Mechanism of Action
The mechanism of action of Benzene, [[2-[2-(2-azidoethoxy)ethoxy]ethoxy]methyl]- is based on the azide group present in the compound. The azide group is known to react with various functional groups such as alkyne, alkene, and cyclooctyne, which can be used to attach other molecules to the surface. The reaction between the azide group and other functional groups is known as the click reaction.
Biochemical and Physiological Effects:
Benzene, [[2-[2-(2-azidoethoxy)ethoxy]ethoxy]methyl]- does not have any known biochemical or physiological effects as it is primarily used as a linker molecule and not as a drug.
Advantages and Limitations for Lab Experiments
One of the significant advantages of using Benzene, [[2-[2-(2-azidoethoxy)ethoxy]ethoxy]methyl]- as a linker molecule is its ability to react with multiple functional groups, which makes it versatile and useful in various applications. However, one of the limitations of using this compound is its potential toxicity, which can pose a risk to researchers working with the compound.
Future Directions
In this field include the development of new click reactions, new applications, and safety protocols for researchers.
Scientific Research Applications
Benzene, [[2-[2-(2-azidoethoxy)ethoxy]ethoxy]methyl]- has various scientific research applications. One of the most significant applications is its use as a linker molecule in the field of bioconjugation. This compound can be used to attach various biomolecules such as proteins, peptides, and DNA to a surface, which can be used for various applications such as drug delivery, biosensors, and diagnostic assays.
properties
IUPAC Name |
2-[2-(2-azidoethoxy)ethoxy]ethoxymethylbenzene | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O3/c14-16-15-6-7-17-8-9-18-10-11-19-12-13-4-2-1-3-5-13/h1-5H,6-12H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGMYORWWBWOCLN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COCCOCCOCCN=[N+]=[N-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401227162 | |
Record name | [[2-[2-(2-Azidoethoxy)ethoxy]ethoxy]methyl]benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401227162 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Benzene, [[2-[2-(2-azidoethoxy)ethoxy]ethoxy]methyl]- | |
CAS RN |
86770-70-9 | |
Record name | [[2-[2-(2-Azidoethoxy)ethoxy]ethoxy]methyl]benzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=86770-70-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | [[2-[2-(2-Azidoethoxy)ethoxy]ethoxy]methyl]benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401227162 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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